molecular formula C16H20N4O3S B12162977 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

Cat. No.: B12162977
M. Wt: 348.4 g/mol
InChI Key: XKYOGEGGJQINQI-UHFFFAOYSA-N
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Description

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group, linked to a phenylpyridazinone core, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the alkylation of 4-(methylsulfonyl)piperazine with a suitable halomethyl derivative, followed by cyclization with a phenylpyridazinone precursor. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) to facilitate the alkylation and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazinone core can be reduced under specific conditions to yield dihydropyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of bases like triethylamine (TEA).

Major Products

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one exhibit various pharmacological effects, including:

  • Antidiabetic Effects : Some derivatives have shown agonistic activity against GPR119, a receptor linked to glucose metabolism and insulin secretion. For instance, a related compound demonstrated improved glucose tolerance and reduced body weight in diabetic models .
  • Anticancer Properties : The compound's structural features may enable interaction with key biological targets involved in cancer pathways. Its potential as an inhibitor of the PI3K/Akt signaling pathway has been highlighted in related research .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyridazinone core.
  • Introduction of the piperazine moiety.
  • Sulfonation to incorporate the methylsulfonyl group.

These steps allow for the precise control of the compound's structure and properties.

Case Study 1: Antidiabetic Activity

In a study published on the agonistic effects of similar compounds on GPR119, it was found that these compounds significantly improved insulin secretion and glucose tolerance in diabetic mice models. The findings suggest that this compound could be further explored as a therapeutic agent for type 2 diabetes mellitus .

Case Study 2: Cancer Research

Another investigation focused on the inhibition of the PI3K/Akt pathway using derivatives of pyridazinones. The results indicated that these compounds could effectively reduce tumor growth in vitro and in vivo, establishing a foundation for further development into anticancer therapies .

Mechanism of Action

The mechanism by which 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The piperazine ring and phenylpyridazinone core are key structural features that facilitate these interactions, potentially involving hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 4-(methylsulfonyl)piperazine derivatives
  • Phenylpyridazinone analogs

Uniqueness

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one stands out due to its unique combination of a methylsulfonyl-substituted piperazine ring and a phenylpyridazinone core. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a unique structural arrangement that includes a piperazine moiety and a methylsulfonyl group. This complex structure suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C16_{16}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 1401579-08-5

Anticancer Potential

Research indicates that compounds with similar structural features have demonstrated anticancer properties. For instance, studies on related pyridazinones have shown effectiveness in inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation. One study reported that certain derivatives selectively inhibited HDAC6 with IC50_{50} values ranging from 0.1 to 1.0 µM, suggesting that this compound may exhibit similar effects due to its structural analogies .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidases (MAO-A and MAO-B). Compounds structurally related to this compound have shown selective inhibition of MAO-B, which is significant for the treatment of neurodegenerative disorders such as Alzheimer’s disease. For example, one derivative exhibited an IC50_{50} of 0.013 µM against MAO-B, highlighting the potential for developing potent inhibitors from this chemical class .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
6-(4-(methylsulfonyl)piperidin-1-yl)-5-methylpyridinoneContains a piperidine instead of piperazineFocus on different nitrogen heterocycles
6-(4-amino phenyl)-5-methylpyridinoneLacks sulfonamide groupPotentially different biological activity
6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohexen-YL]amino}phenyl)Contains iodine substituentMay exhibit unique reactivity due to halogen

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity and therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • HDAC Inhibition : A study identified a series of piperazine derivatives that inhibited HDAC6 selectively, leading to cell cycle arrest in cancer cells while sparing normal cells, indicating potential therapeutic benefits in oncology .
  • MAO Inhibition : Another research effort highlighted the reversible inhibition of MAO-B by pyridazinone derivatives, suggesting that modifications could enhance selectivity and potency, making them candidates for treating neurodegenerative diseases .

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C16H20N4O3S/c1-24(22,23)19-11-9-18(10-12-19)13-20-16(21)8-7-15(17-20)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3

InChI Key

XKYOGEGGJQINQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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